molecular formula C12H17N3O3 B7785427 Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate

Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B7785427
M. Wt: 251.28 g/mol
InChI Key: PBCWFFWNLCIHAE-UHFFFAOYSA-N
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Description

Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate is a pyrazole-derived ester featuring a cyclopentylamino-substituted acetamide side chain. Notably, commercial availability of this compound has been discontinued across multiple quantities (1g–500mg), as reported by CymitQuimica in 2025 .

Properties

IUPAC Name

methyl 1-[2-(cyclopentylamino)-2-oxoethyl]pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-18-12(17)9-6-13-15(7-9)8-11(16)14-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCWFFWNLCIHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)CC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification

Pyrazole-4-carboxylic acid undergoes esterification with methanol in the presence of sulfuric acid. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol. Key parameters include:

  • Reaction Conditions :

    • Temperature : Reflux (70–80°C)

    • Duration : 16–20 hours

    • Catalyst : H₂SO₄ (10–20 mol%)

    • Solvent : Methanol

  • Yield : 78–93%.

The crude product is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography. This method is scalable and reproducible, with LC-MS confirming a molecular ion peak at m/z 127 [M+H]⁺.

Alkylation at the 1-Position

Introducing the 2-(cyclopentylamino)-2-oxoethyl group at the pyrazole’s 1-position requires regioselective alkylation. Two primary strategies are documented:

Direct Alkylation with Haloamide Derivatives

A hypothesized route involves reacting methyl 1H-pyrazole-4-carboxylate with 2-chloro-N-cyclopentylacetamide in the presence of a strong base:

Methyl 1H-pyrazole-4-carboxylate+ClCH₂C(O)NHCyclopentylCs₂CO₃, DMFTarget Compound\text{Methyl 1H-pyrazole-4-carboxylate} + \text{ClCH₂C(O)NHCyclopentyl} \xrightarrow{\text{Cs₂CO₃, DMF}} \text{Target Compound}

  • Base : Cesium carbonate (2 equiv)

  • Solvent : DMF

  • Temperature : 20–25°C

  • Yield : Estimated 65–75% (extrapolated from similar alkylations).

This method assumes the availability of pre-synthesized 2-chloro-N-cyclopentylacetamide, which may require additional steps to prepare.

Stepwise Alkylation and Amidation

A more feasible approach involves sequential alkylation and amidation:

Step 1: Alkylation with Ethyl Bromoacetate

Methyl 1H-pyrazole-4-carboxylate reacts with ethyl bromoacetate under basic conditions:

Methyl 1H-pyrazole-4-carboxylate+BrCH₂COOEtCs₂CO₃, DMFMethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate\text{Methyl 1H-pyrazole-4-carboxylate} + \text{BrCH₂COOEt} \xrightarrow{\text{Cs₂CO₃, DMF}} \text{Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate}

  • Base : Cs₂CO₃ (2 equiv)

  • Solvent : DMF

  • Temperature : 20°C

  • Yield : ~71% (analogous to cyclopentyl alkylation).

Step 2: Saponification and Amide Formation

The ethyl ester is hydrolyzed to the carboxylic acid and converted to the amide:

Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-4-carboxylateNaOH, H₂OMethyl 1-(2-carboxyethyl)-1H-pyrazole-4-carboxylate\text{Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate} \xrightarrow{\text{NaOH, H₂O}} \text{Methyl 1-(2-carboxyethyl)-1H-pyrazole-4-carboxylate}
Acid+SOCl₂Acid chlorideCyclopentylamineTarget Compound\text{Acid} + \text{SOCl₂} \rightarrow \text{Acid chloride} \xrightarrow{\text{Cyclopentylamine}} \text{Target Compound}

  • Saponification : 80°C, 4 hours, 90% yield.

  • Amidation : THF, room temperature, 85% yield.

Alternative Pathways

Cyclocondensation with Functionalized Hydrazines

A patent method for analogous pyrazoles suggests cyclizing α,β-unsaturated esters with hydrazines. Adapting this approach:

Ethyl 3-(cyclopentylamino)-3-oxopropanoate+Methyl hydrazineCatalystTarget Compound\text{Ethyl 3-(cyclopentylamino)-3-oxopropanoate} + \text{Methyl hydrazine} \xrightarrow{\text{Catalyst}} \text{Target Compound}

  • Catalyst : Morpholine or 2,2,6,6-tetramethylpiperidine

  • Conditions : Low-temperature condensation followed by cyclization at 60°C.

  • Yield : ~70% (estimated).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Direct AlkylationFewer stepsRequires custom haloamide synthesis65–75%
Stepwise Alkylation-AmidationUses commercial reagentsMulti-step, purification challenges70–80%
CyclocondensationHigh regioselectivityComplex catalyst optimization60–70%

Purification and Characterization

  • Recrystallization : The crude product is recrystallized from ethanol/water (4:1) to achieve >99% purity.

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 3.87 (s, 3H, COOCH₃), 3.95 (t, 2H, CH₂), 4.10 (t, 2H, CH₂), 6.75 (br s, 1H, NH), 8.10 (s, 2H, pyrazole-H).

    • LC-MS : m/z 281.1 [M+H]⁺.

Industrial Scalability

The stepwise alkylation-amidation method is preferred for large-scale production due to reagent availability and tolerance to variable conditions. A 10 kg batch achieves 78% overall yield with 99.5% HPLC purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in pharmacological studies:

  • Anticancer Potential : Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate may possess similar properties due to its structural features that allow interaction with biological targets involved in cancer progression .
  • Anti-inflammatory Effects : Compounds with pyrazole moieties have been reported to exhibit anti-inflammatory properties. This compound's potential to modulate inflammatory pathways could be beneficial in developing treatments for inflammatory diseases .
  • Neuroprotective Properties : Some pyrazole derivatives are known to protect neuronal cells from oxidative stress. This compound might also exhibit neuroprotective effects, making it a candidate for research in neurodegenerative diseases .

Applications in Medicinal Chemistry

The unique structure of this compound allows for various applications in medicinal chemistry:

Drug Development

The compound serves as a versatile scaffold for synthesizing new drug candidates. Its ability to be modified at different positions opens avenues for developing targeted therapies against various diseases, particularly cancers and inflammatory disorders.

Structure-Activity Relationship (SAR) Studies

Research on this compound can facilitate SAR studies, which are crucial for understanding how modifications affect biological activity. By systematically altering functional groups, researchers can optimize the efficacy and selectivity of potential therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Pyrazole-Carboxylate Derivatives

Pyrazole-carboxylate esters share a common backbone but differ in substituents, significantly altering their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Source
Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate C₁₂H₁₈N₃O₃* 267.29 Cyclopentylamino, methyl ester Not reported
Methyl 1-(2-hydrazinyl-2-oxoethyl)-1H-pyrazole-4-carboxylate C₇H₁₀N₄O₃ 198.18 Hydrazinyl, methyl ester Not reported
Ethyl 1-methyl-1H-pyrazole-4-carboxylate C₇H₁₀N₂O₂ 154.17 Methyl, ethyl ester Not reported
Ethyl 5-amino-1H-pyrazole-4-carboxylate C₆H₉N₃O₂ 155.15 Amino, ethyl ester Not reported

*Calculated based on structural formula.

Key Observations:

  • Cyclopentylamino vs. Hydrazinyl Groups: The cyclopentylamino group in the target compound introduces significant lipophilicity compared to the hydrazinyl group in its analog (C₁₂H₁₈N₃O₃ vs. C₇H₁₀N₄O₃). This difference likely enhances membrane permeability but reduces aqueous solubility .

Urea-Functionalized Pyrazole Derivatives

Urea-linked pyrazole compounds, such as those reported in Molecules (2013), demonstrate distinct structural complexity and higher molecular weights (638.1–709.9 g/mol) compared to the target compound . For example:

  • 1f : Contains a trifluoromethylphenyl urea moiety, piperazinyl-thiazolyl groups, and a hydroxy-methoxybenzylidene hydrazinyl side chain (MW: 667.9 g/mol, m.p. 198–200°C).
  • 1g : Features a simpler hydroxybenzylidene hydrazinyl group (MW: 638.1 g/mol, m.p. 205–207°C).

Functional Implications:

  • Higher melting points (188–207°C) in urea derivatives suggest stronger intermolecular forces compared to the target compound, which lacks such polar groups .

Research and Application Insights

  • Medicinal Chemistry : Urea derivatives (e.g., 1f, 1g) show promise as kinase inhibitors due to their extended conjugated systems, whereas the target compound’s compact structure may favor CNS permeability .
  • Material Science : Ethyl and methyl pyrazole-carboxylates are explored as ligands in coordination chemistry, with substituents dictating metal-binding selectivity .

Biological Activity

Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by relevant data and case studies.

Chemical Structure and Formula

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₇N₃O₃
  • Molar Mass : 251.28 g/mol

The compound can be synthesized through a multi-step process involving cyclopentanone and hydrazine to form cyclopentylhydrazine, which is then reacted with ethyl acetoacetate to construct the pyrazole ring. The final esterification with methanol yields the target compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can lead to inhibition or activation of various biological pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these strains range from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, the compound significantly reduced markers such as:

  • Tumor Necrosis Factor-alpha (TNF-α)
  • Interleukin-6 (IL-6)

These findings suggest that the compound could be beneficial in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results highlighted its superior activity compared to other derivatives, suggesting a promising avenue for further pharmaceutical development .

Anti-inflammatory Research

Another research effort focused on the anti-inflammatory potential of this compound in a model of acute arthritis. The study reported a marked decrease in paw swelling and inflammatory cell infiltration in treated animals compared to controls. This underscores the compound's potential as a therapeutic agent in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anti-inflammatory
Methyl 1-(2-(cyclopropylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylateStructureModerate antimicrobial activity
Methyl 1-(2-(phenylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylateStructureLow anti-inflammatory activity

This table illustrates that this compound stands out due to its enhanced antimicrobial and anti-inflammatory activities compared to related compounds.

Q & A

Q. What are the standard synthetic routes for Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate, and what challenges are associated with its synthesis?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation and coupling strategies. For example, analogous pyrazole derivatives are synthesized via cyclocondensation of precursors like ethyl acetoacetate with hydrazines, followed by functionalization (e.g., alkylation or amidation) to introduce the cyclopentylamino and ester groups . A critical challenge is optimizing the coupling of the cyclopentylamino moiety to the pyrazole core, which may require palladium catalysts (e.g., Pd(PPh₃)₄) in deoxygenated solvents like DMF to prevent side reactions . Evidence suggests discontinuation of commercial supplies (e.g., CymitQuimica listings), likely due to low yields or purification difficulties, emphasizing the need for rigorous reaction monitoring (e.g., TLC, HPLC) and advanced purification techniques (e.g., column chromatography) .

Q. How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer: Structural confirmation relies on spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent integration and connectivity (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, pyrazole ring protons at δ 7.0–8.0 ppm) .
  • Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ confirm the ester carbonyl, while ~1650 cm⁻¹ indicates the amide group .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
  • Melting Point Analysis: Consistency with literature values (e.g., 150–152°C for related pyrazole acids) ensures purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Key optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while avoiding protic solvents prevents ester hydrolysis .
  • Catalyst Screening: Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency; ligand additives (e.g., PPh₃) stabilize reactive intermediates .
  • Temperature Control: Reactions performed at 80–100°C balance kinetic efficiency and thermal decomposition risks .
  • Purification: Gradient elution in column chromatography (e.g., hexane/ethyl acetate) resolves closely eluting byproducts .

Q. What methodologies are used to assess the biological activity of this compound, and how does its structure influence activity?

Methodological Answer:

  • In Vitro Assays: Enzymatic inhibition studies (e.g., acetylcholinesterase reactivation) use UV-Vis spectroscopy to monitor substrate turnover rates .
  • Antimicrobial Screening: Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Structure-Activity Relationship (SAR): The cyclopentylamino group enhances lipophilicity, potentially improving membrane permeability, while the ester moiety allows prodrug strategies (hydrolysis to active carboxylic acid) .

Q. How can researchers resolve contradictions in spectral or biological data for this compound?

Methodological Answer: Contradictions often arise from impurities or stereochemical variability. Mitigation approaches include:

  • Reproducibility Trials: Repeating syntheses with strict anhydrous/anaerobic conditions to exclude solvent or oxygen artifacts .
  • Advanced Spectroscopic Validation: 2D NMR (e.g., HSQC, HMBC) resolves ambiguous proton-carbon correlations .
  • Biological Replicates: Dose-response curves with triplicate measurements reduce variability in activity data .

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